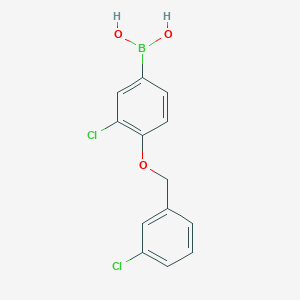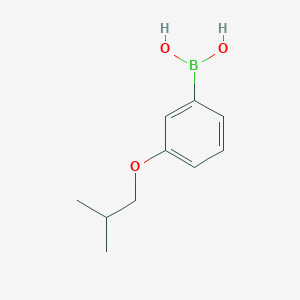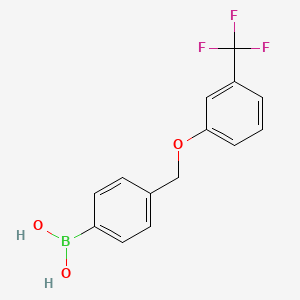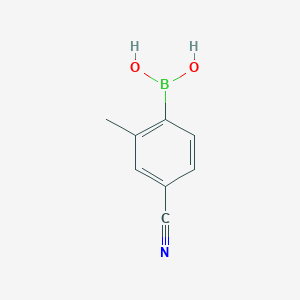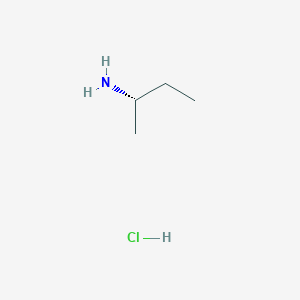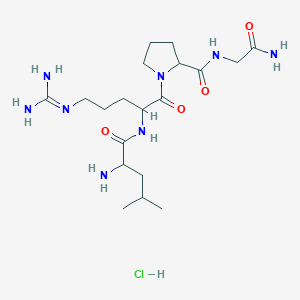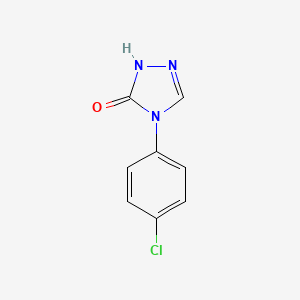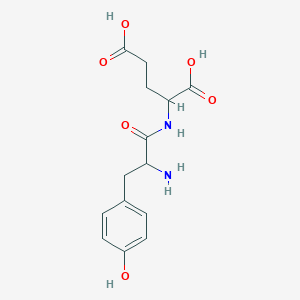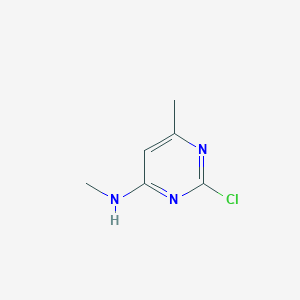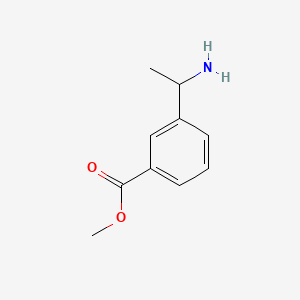
1,1,1,3-Tetramethyl-3,3-bis(3,3,3-trifluoropropyl)disiloxane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1,1,3-Tetramethyl-3,3-bis(3,3,3-trifluoropropyl)disiloxane is an organosilicon compound characterized by its unique structure, which includes both methyl and trifluoropropyl groups attached to a disiloxane backbone. This compound is notable for its applications in various fields, including materials science, chemistry, and industrial processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1,1,3-Tetramethyl-3,3-bis(3,3,3-trifluoropropyl)disiloxane typically involves the hydrosilylation reaction of 1,1,1,3,3,3-hexamethyldisiloxane with 3,3,3-trifluoropropene in the presence of a platinum catalyst. The reaction is carried out under controlled conditions to ensure high yield and purity of the product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of specialized reactors and precise control of reaction parameters such as temperature, pressure, and catalyst concentration to achieve efficient production.
Chemical Reactions Analysis
Types of Reactions
1,1,1,3-Tetramethyl-3,3-bis(3,3,3-trifluoropropyl)disiloxane undergoes various chemical reactions, including:
Hydrosilylation: Addition of silicon-hydrogen bonds to unsaturated organic compounds.
Oxidation: Conversion to silanols or siloxanes in the presence of oxidizing agents.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions
Hydrosilylation: Platinum catalysts, typically at elevated temperatures.
Oxidation: Hydrogen peroxide or other oxidizing agents.
Substitution: Halogenating agents or other nucleophiles.
Major Products Formed
Hydrosilylation: Formation of organosilicon compounds with various functional groups.
Oxidation: Production of silanols or siloxanes.
Substitution: Generation of substituted organosilicon derivatives.
Scientific Research Applications
1,1,1,3-Tetramethyl-3,3-bis(3,3,3-trifluoropropyl)disiloxane has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the preparation of other organosilicon compounds.
Biology: Employed in the development of biocompatible materials and drug delivery systems.
Medicine: Investigated for its potential use in medical devices and implants due to its biocompatibility.
Industry: Utilized in the production of silicone polymers and resins, as well as in surface treatments and coatings.
Mechanism of Action
The mechanism of action of 1,1,1,3-Tetramethyl-3,3-bis(3,3,3-trifluoropropyl)disiloxane involves its interaction with various molecular targets and pathways. In hydrosilylation reactions, the platinum catalyst facilitates the addition of silicon-hydrogen bonds to unsaturated organic compounds, leading to the formation of new organosilicon products. The compound’s unique structure allows it to participate in a variety of chemical transformations, making it a versatile reagent in synthetic chemistry.
Comparison with Similar Compounds
Similar Compounds
1,1,3,3-Tetramethyldisiloxane: A simpler disiloxane compound with only methyl groups attached.
1,1,3,3-Tetramethyl-1,3-divinyldisiloxane: Contains vinyl groups in addition to methyl groups.
1,1,3,3,5,5-Hexamethyltrisiloxane: A trisiloxane compound with additional methyl groups.
Uniqueness
1,1,1,3-Tetramethyl-3,3-bis(3,3,3-trifluoropropyl)disiloxane is unique due to the presence of trifluoropropyl groups, which impart distinct chemical and physical properties. These groups enhance the compound’s reactivity and stability, making it suitable for specialized applications in various fields.
Properties
CAS No. |
690-56-2 |
|---|---|
Molecular Formula |
C10H20F6OSi2 |
Molecular Weight |
326.43 g/mol |
IUPAC Name |
trimethyl-[methyl-bis(3,3,3-trifluoropropyl)silyl]oxysilane |
InChI |
InChI=1S/C10H20F6OSi2/c1-18(2,3)17-19(4,7-5-9(11,12)13)8-6-10(14,15)16/h5-8H2,1-4H3 |
InChI Key |
HPHWGSZEZXZPHT-UHFFFAOYSA-N |
SMILES |
C[Si](C)(C)O[Si](C)(CCC(F)(F)F)CCC(F)(F)F |
Canonical SMILES |
C[Si](C)(C)O[Si](C)(CCC(F)(F)F)CCC(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



